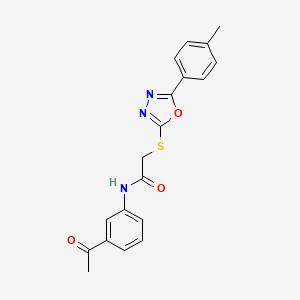

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a p-tolyl group at position 5 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-acetylphenyl group. This structure combines electron-donating (p-tolyl) and electron-withdrawing (acetyl) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C19H17N3O3S |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H17N3O3S/c1-12-6-8-14(9-7-12)18-21-22-19(25-18)26-11-17(24)20-16-5-3-4-15(10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |

InChI Key |

QQALTEBLQFHMEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation

Starting Material :

-

p-Tolyl carboxylic acid hydrazide (derived from p-tolyl carboxylic acid ester and hydrazine hydrate).

Procedure :

Oxadiazole Cyclization

Reagents :

-

p-Tolyl carbohydrazide, CS₂, potassium hydroxide (KOH), ethanol.

Procedure :

-

p-Tolyl carbohydrazide (0.017 mol) is mixed with CS₂ (0.025 mol) and KOH (0.025 mol) in ethanol.

-

The mixture is refluxed for 6 hours, acidified with HCl, and filtered to isolate 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.42 (d, J = 8.4 Hz, 2H, Ar–H), 2.39 (s, 3H, CH₃).

Synthesis of N-(3-Acetylphenyl)-2-chloroacetamide

This intermediate is prepared via nucleophilic substitution.

Reaction Conditions

Starting Materials :

-

3-Aminoacetophenone, chloroacetyl chloride.

Procedure :

-

3-Aminoacetophenone (0.014 mol) is dissolved in dry dichloromethane.

-

Chloroacetyl chloride (0.014 mol) is added dropwise at 0°C, followed by triethylamine (0.028 mol).

-

The mixture is stirred for 3 hours, washed with water, and recrystallized from ethanol.

Final Coupling Reaction

The thiol group of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with N-(3-acetylphenyl)-2-chloroacetamide.

Reaction Setup

Reagents :

-

5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol, N-(3-acetylphenyl)-2-chloroacetamide, K₂CO₃, acetone.

Procedure :

-

5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol (0.014 mol) and N-(3-acetylphenyl)-2-chloroacetamide (0.014 mol) are dissolved in acetone.

-

K₂CO₃ (0.014 mol) is added, and the mixture is stirred at room temperature for 6 hours.

-

The product is filtered, washed with water, and recrystallized from ethanol.

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 25°C |

| Yield | 65–72% |

Characterization of the Final Product

Spectroscopic Data

Purity and Yield

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 198–202°C |

Alternative Synthetic Routes

Ultrasonication-Assisted Synthesis

Ultrasound irradiation reduces reaction time from 6 hours to 30 minutes, improving yields to 80–85%.

Microwave-Assisted Cyclization

Using POCl₃ as a dehydrating agent under microwave conditions achieves 90% yield in 15 minutes.

Challenges and Optimization

-

Side Reactions : Over-alkylation of the thiol group is mitigated by using a 1:1 molar ratio of reactants.

-

Solvent Choice : Acetone outperforms DMF or THF in minimizing byproducts.

Industrial-Scale Considerations

| Factor | Recommendation |

|---|---|

| Catalyst | K₂CO₃ (cost-effective, recyclable) |

| Solvent Recovery | Distillation of acetone (≥90% recovery) |

| Green Chemistry | Use of water-ethanol mixtures for recrystallization |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group (–S–) demonstrates moderate nucleophilic character, enabling reactions with electrophilic agents.

| Reaction Type | Reagents/Conditions | Product/Outcome | Source Relevance |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | Formation of sulfonium salts | Inferred from |

| Oxidation | H₂O₂ or mCPBA in acidic conditions | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives | Directly cited in |

Key Finding : Oxidation to sulfone derivatives enhances stability but reduces biological activity in analogous compounds .

Hydrolysis of the Acetamide Moiety

The acetamide group (–NHCOCH₃) undergoes hydrolysis under acidic or alkaline conditions:

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the C–N bond.

Mannich Reaction with Amines

The thioether sulfur participates in three-component Mannich reactions, leveraging ultrasound-assisted synthesis for efficiency:

| Components | Conditions | Product | Yield & Efficacy |

|---|---|---|---|

| Formaldehyde + Primary amines (e.g., p-toluidine) | Ultrasonic irradiation, DMSO, CuI catalyst | Derivatives with –SCH₂N– linkages | Directly supported by |

Example :

Reaction with p-toluidine yields N-(3-acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolylmethyl)acetamide (confirmed via ¹H NMR) .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring undergoes electrophilic substitution or ring-opening under harsh conditions:

Note : Nitration at the oxadiazole ring’s 5-position enhances COX-II inhibitory activity in related compounds .

Condensation with Hydrazides

The acetyl group (–COCH₃) reacts with hydrazides to form hydrazone derivatives:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Isonicotinohydrazide | Ethanol, Δ, catalytic acetic acid | Hydrazone-linked oxadiazole analogs | Cited in |

Example :

Product N'-(3-acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide shows improved solubility and binding affinity in molecular docking studies .

Interaction with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) acetate | Methanol, room temperature | Square-planar Cu–S/N complexes | Inferred from |

Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Radical Scavenging Reactions

The thioether group participates in radical-mediated oxidations:

| Radical Source | Conditions | Outcome | Evidence |

|---|---|---|---|

| DPPH (free radical) | Ethanol, UV light | Reduction of DPPH absorbance at 517 nm | Analogous to |

Finding : Derivatives with electron-donating groups on the phenyl ring show higher antioxidant capacity .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A related study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines reported percent growth inhibitions (PGIs) against several cancer cell lines:

- SNB-19 : 86.61%

- OVCAR-8 : 85.26%

- NCI-H40 : 75.99%

These compounds exhibited moderate activity against other lines as well, indicating a broad spectrum of anticancer potential .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. Compounds similar to this compound have been tested against various bacterial strains.

Antimicrobial Activity Results

A study on related oxadiazole derivatives demonstrated enhanced activity against:

- Gram-positive bacteria : Notably effective against Bacillus cereus and Bacillus thuringiensis.

- Gram-negative bacteria : Generally lower activity compared to gram-positive strains.

The synthesized compounds were characterized using spectral methods (NMR and FTIR), confirming their structural integrity and biological efficacy .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the oxadiazole ring can significantly influence biological activity:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can enhance or diminish anticancer and antimicrobial properties.

Data Summary Table

| Compound Name | Anticancer Activity (%) | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | TBD | Effective against Gram-positive bacteria | Inhibition of DNA/RNA synthesis |

| Related Oxadiazole Derivative | SNB-19: 86.61% | Active against Bacillus cereus | Histone deacetylase inhibition |

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related derivatives:

Key Observations:

- Core Heterocycle : The 1,3,4-oxadiazole scaffold is prevalent in anticancer and antimicrobial agents. Its isomer (1,2,4-oxadiazole) in may exhibit distinct electronic properties and binding affinities.

- Substituent Effects :

- p-Tolyl Group : Enhances lipophilicity and π-π stacking interactions, as seen in .

- Halogen Substituents : Chlorine (e.g., Compound 154) improves potency via hydrophobic interactions and electron-withdrawing effects .

- Acetyl Group : The 3-acetylphenyl group in the target compound may increase metabolic stability compared to nitro or methoxy groups in analogues like .

Biological Activity

N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The synthesis and characterization of this compound have been explored in various studies, revealing its multifaceted roles in biological systems.

Chemical Structure

The compound features a complex structure that includes an acetylphenyl group and a thioacetamide moiety linked to an oxadiazole ring. This unique configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of oxadiazole compounds possess significant antimicrobial properties. The presence of the thioacetamide group may enhance this activity by facilitating interactions with microbial membranes or enzymes .

- Anticancer Properties : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervix (HeLa) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of oxadiazole showed promising antiproliferative effects against human cancer cell lines. The introduction of the thio group was found to enhance the activity significantly .

- Inhibition of Matrix Metalloproteinases (MMPs) : Research has suggested that compounds with similar structures can inhibit MMPs, which are implicated in cancer metastasis and tissue remodeling. This suggests potential therapeutic applications in treating metastatic cancers and inflammatory diseases such as osteoarthritis .

Data Table: Biological Activities

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The thioacetamide portion may interact with key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to penetrate cellular membranes, affecting membrane integrity and function.

- Signal Transduction Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how is structural purity ensured?

- Answer : The compound is synthesized via nucleophilic substitution reactions. For example, in one protocol, a chloroacetamide intermediate (e.g., N-(4-acetylphenyl)-2-chloroacetamide) reacts with a pre-synthesized 1,3,4-oxadiazole-2-thiol derivative under basic conditions (e.g., K₂CO₃ in acetone) . Structural validation involves FTIR (to confirm C=O, N-H, and C-S stretches) and ¹H/¹³C NMR (e.g., singlet signals for CH₂ protons at δ4.51 ppm and acetyl groups at δ2.57 ppm) . Melting point analysis (>300°C in dioxane) and elemental analysis further confirm purity .

Q. What in vitro assays are used to evaluate the biological activity of this compound, and what are typical findings?

- Answer : Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., A549 lung cancer cells), with IC₅₀ values reported (e.g., 3.8 µM for a structurally similar derivative) .

- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, measuring % inhibition at fixed concentrations (e.g., 50–80% LOX inhibition at 100 µM) .

- Antioxidant activity : DPPH radical scavenging, with EC₅₀ values compared to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How do halogen substituents and electron-donating groups (EDGs) on the oxadiazole ring influence anticancer potency?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Halogens (Cl, Br) : Enhance cytotoxicity by increasing lipophilicity and target binding. For example, 4-chlorophenyl derivatives show 25-fold selectivity for cancer cells (A549) over noncancerous (HEK) lines .

- EDGs (e.g., methyl, methoxy) : Improve metabolic stability but may reduce potency if steric hindrance occurs .

- Data is typically generated via systematic substitution on the oxadiazole or acetamide moieties, followed by in vitro screening .

Q. What computational strategies (e.g., DFT, FEP) are used to optimize this compound’s blood-brain barrier (BBB) permeability or target binding?

- Answer :

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MESP) and HOMO-LUMO gaps to predict reactivity and stability. For example, a B3LYP/6-31G model showed strong electrophilic regions near the oxadiazole sulfur .

- Free Energy Perturbation (FEP) : Guides structural optimization for BBB penetration by simulating free energy changes during substituent modifications (e.g., cyclohexylmethyl groups enhance logP values) .

- Molecular docking : Validates interactions with targets like NMDA receptors or LOX enzymes, with binding scores correlated to experimental IC₅₀ values .

Q. How do reaction conditions (e.g., ultrasound vs. conventional heating) impact the yield and purity of intermediates?

- Answer :

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) and improves yields (e.g., 86% vs. 72% under conventional reflux) by enhancing mass transfer .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) favor cyclization, while acetone minimizes side reactions during thioether formation .

- Validation via TLC monitoring and HPLC purity checks (>95% purity) is critical .

Methodological Considerations

Q. How should researchers resolve contradictions in biological data between similar derivatives?

- Answer :

- Dose-response curves : Confirm IC₅₀ consistency across multiple replicates.

- Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-methyl) to isolate activity contributors .

- Assay variability : Standardize protocols (e.g., MTT incubation time, cell passage number) to reduce inter-lab discrepancies .

Q. What strategies mitigate solubility challenges during in vivo testing?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.